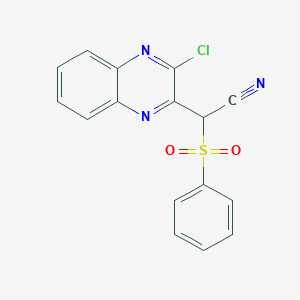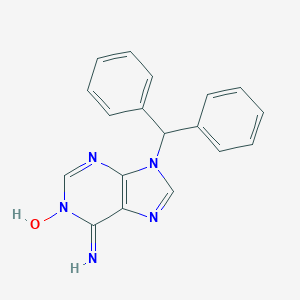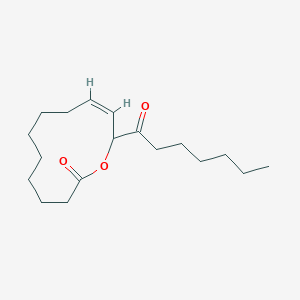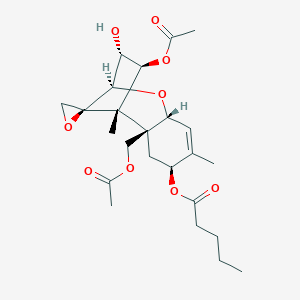
N,N-Diethyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyloxirane-2-carboxamide, also known as DEOC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DEOC is a cyclic amide that contains an oxirane ring and two ethyl groups. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N,N-Diethyloxirane-2-carboxamide is not fully understood, but it is believed to act as an alkylating agent that can modify the structure and function of biomolecules, including DNA, RNA, and proteins. N,N-Diethyloxirane-2-carboxamide can form covalent adducts with nucleophilic sites in biomolecules, leading to changes in their conformation and activity. The exact targets and pathways affected by N,N-Diethyloxirane-2-carboxamide depend on the specific context and concentration of the compound.
Effets Biochimiques Et Physiologiques
N,N-Diethyloxirane-2-carboxamide has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotective effects. N,N-Diethyloxirane-2-carboxamide can induce cell death in cancer cells by causing DNA damage and apoptosis. N,N-Diethyloxirane-2-carboxamide can also inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, in immune cells. Additionally, N,N-Diethyloxirane-2-carboxamide can protect neurons from oxidative stress and excitotoxicity, potentially making it a candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethyloxirane-2-carboxamide has several advantages for lab experiments, including its high reactivity, low toxicity, and easy synthesis. N,N-Diethyloxirane-2-carboxamide can be used as a versatile building block for the synthesis of various compounds, and its reactivity can be modulated by changing the reaction conditions. However, N,N-Diethyloxirane-2-carboxamide also has some limitations, including its instability in solution and its potential for non-specific binding to biomolecules. These limitations can be addressed by optimizing the reaction conditions and using appropriate controls.
Orientations Futures
N,N-Diethyloxirane-2-carboxamide has several potential future directions for scientific research, including the development of new synthetic methods, the identification of new targets and pathways affected by the compound, and the optimization of its pharmacological properties. N,N-Diethyloxirane-2-carboxamide can also be used as a tool for the study of enzyme mechanisms and protein-ligand interactions. Additionally, N,N-Diethyloxirane-2-carboxamide can be modified to improve its selectivity and potency, potentially leading to the development of new drugs for various diseases.
Méthodes De Synthèse
N,N-Diethyloxirane-2-carboxamide can be synthesized using different methods, including the reaction of diethylamine with glyoxylic acid or ethyl glyoxylate. Another method involves the reaction of diethylamine with chloroacetyl chloride and subsequent cyclization with sodium hydroxide. The yield and purity of N,N-Diethyloxirane-2-carboxamide can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
N,N-Diethyloxirane-2-carboxamide has been used in various scientific research fields, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, N,N-Diethyloxirane-2-carboxamide has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and heterocyclic compounds. In medicinal chemistry, N,N-Diethyloxirane-2-carboxamide has been studied for its potential applications as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, N,N-Diethyloxirane-2-carboxamide has been used as a probe for the study of enzyme mechanisms and protein-ligand interactions.
Propriétés
Numéro CAS |
119163-27-8 |
|---|---|
Nom du produit |
N,N-Diethyloxirane-2-carboxamide |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
N,N-diethyloxirane-2-carboxamide |
InChI |
InChI=1S/C7H13NO2/c1-3-8(4-2)7(9)6-5-10-6/h6H,3-5H2,1-2H3 |
Clé InChI |
FGZZHEYJWWJQLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CO1 |
SMILES canonique |
CCN(CC)C(=O)C1CO1 |
Synonymes |
Oxiranecarboxamide, N,N-diethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



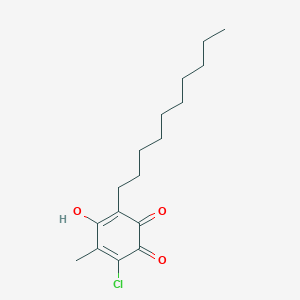
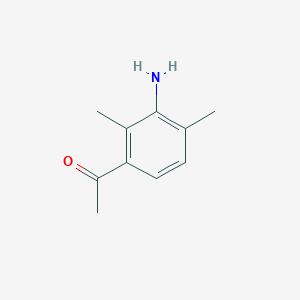
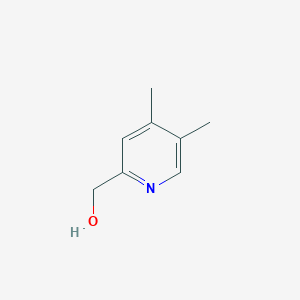
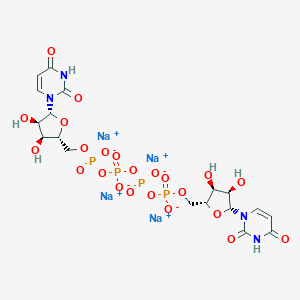
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
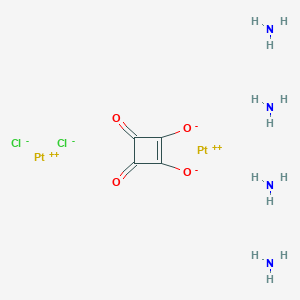
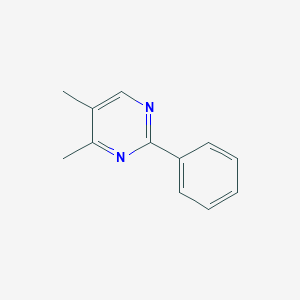
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
